molecular formula C18H14Cl2N2O4S B2651926 ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate CAS No. 339015-14-4

ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate

Cat. No.: B2651926
CAS No.: 339015-14-4
M. Wt: 425.28
InChI Key: DRRHYUKUYDOMEW-UHFFFAOYSA-N
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Description

Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is a quinazolinone derivative characterized by a dichlorophenoxyacetate ester linked to a 4-oxo-2-sulfanylquinazoline core.

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-2-25-16(23)9-26-15-8-14(11(19)7-12(15)20)22-17(24)10-5-3-4-6-13(10)21-18(22)27/h3-8H,2,9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRHYUKUYDOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate typically involves the reaction of 2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate as an anticancer agent. Research conducted by Walid Fayad et al. identified this compound through a screening process aimed at discovering novel anticancer drugs. The study utilized multicellular spheroids to assess the efficacy of various compounds, revealing that this particular compound exhibited promising cytotoxic effects against cancer cell lines .

Case Study: Anticancer Activity

A notable case study involved the testing of this compound on multiple cancer types. The results indicated that the compound could induce apoptosis in tumor cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

Pharmacological Potential

The compound's structure suggests it may interact with specific biological targets involved in disease processes. For instance, its quinazoline moiety is known to inhibit various kinases that are often implicated in cancer progression. This property positions this compound as a candidate for further development as a targeted therapy in oncology.

Other Potential Applications

Beyond oncology, this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could be explored for chronic inflammatory diseases.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ResearchInduces apoptosis in cancer cells; promising cytotoxic effects
Pharmacological PotentialInhibits kinases; modulates ROS; targets cancer pathways
Antimicrobial ActivityPotential efficacy against bacterial strains
Anti-inflammatory PropertiesModulates inflammatory pathways

Mechanism of Action

The mechanism of action of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate involves its interaction with specific molecular targets. The quinazoline ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its dichlorophenoxyacetate and 2-sulfanylquinazolinone groups. Key analogs and their differences include:

Compound Name Molecular Formula Key Substituents Biological Relevance References
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate C₁₈H₁₆N₂O₃S Phenyl at quinazolinone C3 Intermediate for HDL modulators
Ethyl (E)-2-(2-(((4-oxoquinazolin-3(4H)-yl)imino)methyl)phenoxy)acetate C₁₇H₁₅N₃O₄ Iminomethyl linker instead of sulfanyl Anticancer/antimicrobial candidate
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate C₂₃H₂₄N₄O₄S Triazole core with methoxyphenyl and benzoyl groups Broad-spectrum biological activity
  • Replacing sulfanyl with iminomethyl (as in ) introduces a basic nitrogen, affecting hydrogen-bonding capacity and solubility.

Biological Activity

Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate, with the CAS number 339015-14-4, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C18H14Cl2N2O4S
  • Molecular Weight : 425.29 g/mol
  • Boiling Point : 578.0 ± 60.0 °C (predicted)
  • Density : 1.54 ± 0.1 g/cm³ (predicted)
  • pKa : 9.87 ± 0.20 (predicted) .

Structure

The compound features a quinazoline moiety, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of dichloro and sulfanyl groups enhances its potential interaction with biological targets.

Anticancer Properties

Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated low IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Ethyl 2-{...}HCT-1161.9
Ethyl 2-{...}MCF-72.3
DoxorubicinHCT-1163.23

These results indicate that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Research into related quinazoline derivatives has shown effective inhibition against bacterial strains, suggesting that this compound might also possess similar activities .

The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cellular proliferation and survival. For instance, some studies have indicated that these compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, leading to reduced virulence .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several quinazoline derivatives and tested their anticancer activity against different cell lines. Ethyl 2-{...} was among the compounds tested, showing promising results in inhibiting tumor growth in vitro.

Findings:

  • Cell Viability : Significant reduction in viability was observed at concentrations as low as 1 µg/mL.
  • Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Study on Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of similar compounds found that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.

Results:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL against various bacterial strains.
  • Potential Applications : These findings support the potential use of such compounds in developing new antibiotics .

Q & A

Basic: What are the standard synthetic routes for ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a quinazolinyl-phenolic intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux . For example, describes the use of ethyl bromoacetate with K₂CO₃ in DMF at room temperature for 24 hours, followed by ice-water quenching to isolate the product. Another method ( ) employs Cs₂CO₃ in dry acetonitrile under argon, highlighting the importance of anhydrous conditions for sulfur-containing intermediates.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Anhydrous acetonitrile ( ) minimizes side reactions compared to ethanol ( ), particularly for sulfur-containing intermediates prone to oxidation.
  • Base choice : Cs₂CO₃ ( ) may enhance reactivity over K₂CO₃ due to its stronger basicity and solubility in organic media.
  • Temperature control : Prolonged stirring at ambient temperature (24 hours in ) or short reflux periods (4 hours in ) balances yield and decomposition risks.
  • Purification : Ice-water precipitation ( ) or ethyl acetate extraction ( ) effectively isolates the product. Monitoring reaction progress via TLC or HPLC is critical to identify optimal termination points.

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm ester, quinazolinyl, and phenoxy groups. Aromatic protons in the quinazolinyl moiety typically appear as multiplets in δ 7.5–8.5 ppm .
  • X-ray crystallography : SHELX software ( ) is widely used for small-molecule refinement. For example, SHELXL can resolve challenges like twinning or high thermal motion in the sulfanyl group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Synthetic impurities : By-products from incomplete coupling (e.g., unreacted ethyl bromoacetate) can skew bioassay results. Purity should be verified via HPLC ( ) or elemental analysis.
  • Assay variability : Cytotoxicity studies ( ) require standardized cell lines (e.g., HepG2 or MCF-7) and controls (e.g., doxorubicin). IC₅₀ values should be normalized to solvent effects (e.g., DMSO concentration).
  • Structural analogs : Subtle changes, like replacing sulfanyl with oxo groups ( ), can drastically alter activity. Comparative studies using isostructural derivatives are recommended.

Basic: What computational tools are suitable for modeling this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Gaussian or ORCA can predict electrophilic/nucleophilic sites, particularly at the sulfanyl and ester groups.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., PPAR receptors in ).
  • Crystallographic refinement : SHELXD ( ) solves phase problems in X-ray datasets, while Olex2 visualizes electron density maps for the quinazolinyl core.

Advanced: How to design derivatives for enhanced metabolic stability?

Answer:

  • Ester hydrolysis resistance : Replace the ethyl group with tert-butyl ( ) or cyclopropylmethyl ( ) to sterically hinder esterases.
  • Sulfanyl modification : Substitute the -SH group with methylthio (-SMe) or sulfonyl (-SO₂-) to reduce glutathione-mediated detoxification ( ).
  • Quinazolinyl substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to stabilize the ring against oxidative degradation ( ).

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent volume : Transitioning from DMF ( ) to greener solvents (e.g., acetonitrile in ) reduces toxicity but may require higher temperatures.
  • By-product management : Unreacted ethyl bromoacetate ( ) must be removed via column chromatography or recrystallization.
  • Yield reproducibility : Batch-to-batch variability in intermediates (e.g., 4-oxoquinazolinyl derivatives) necessitates strict quality control via NMR and MS .

Advanced: How to analyze regioselectivity in the quinazolinyl-phenoxy coupling step?

Answer:

  • Theoretical modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict preferential coupling at the 5-position of the quinazolinyl ring due to steric and electronic factors .
  • Experimental validation : Competitive reactions using isotopic labeling (¹³C or ²H) or substituent blocking ( ) confirm mechanistic pathways.
  • Crystallographic data : SHELXL-refined structures ( ) reveal bond angles and torsion strains influencing regioselectivity.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid dermal contact with sulfanyl groups or dichlorophenoxy moieties ( ).
  • Ventilation : Use fume hoods during reactions with volatile solvents (e.g., ethyl acetate in ).
  • Waste disposal : Segregate halogenated waste (chlorine-containing by-products) per EPA guidelines ( ).

Advanced: How to correlate spectral data with conformational dynamics in solution?

Answer:

  • Variable-temperature NMR : Monitor chemical shift changes in the phenoxy and sulfanyl protons to identify rotamers or hydrogen bonding.
  • 2D NOESY : Detect through-space interactions between the quinazolinyl and ester groups to map spatial arrangements .
  • Molecular dynamics simulations : Amber or GROMACS models predict solvent-dependent conformers (e.g., acetonitrile vs. DMSO) .

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